O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate
Description
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate is a substituted oxalate ester characterized by a phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively.
Properties
IUPAC Name |
2-O-[2-(4-chloro-3-fluorophenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO4/c1-2-17-11(15)12(16)18-6-5-8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGAIVOFVECNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 4-chloro-3-fluorophenylethyl alcohol with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with ethanol to form the final oxalate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxalate ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The oxalate ester moiety may also play a role in the compound’s reactivity and stability.
Comparison with Similar Compounds
Research Findings and Trends
- Biological Activity : Fluorine in the 3-position (as in the target compound) enhances metabolic stability by resisting cytochrome P450 oxidation, a trait absent in methyl-substituted analogs .
- Solubility : The para-methyl analog (MC22Y426) exhibits higher aqueous solubility (12 mg/mL) than the target compound (5 mg/mL), attributed to reduced halogen-induced hydrophobicity .
- Industrial Use : Halogenated oxalates are prioritized in agrochemicals (e.g., herbicides) for their persistence, while methyl analogs dominate in surfactant applications due to biodegradability .
Biological Activity
O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound notable for its unique structural features, including a chloro-fluorophenyl group linked to an ethyl chain and an oxalate ester. Its molecular formula is , with a molecular weight of approximately 274.67 g/mol. This compound has attracted attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly anti-inflammatory and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound's binding affinity, potentially modulating various biological pathways. Preliminary studies suggest that these interactions may lead to:
- Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production.
- Antimicrobial properties: Disruption of bacterial cell membranes or interference with metabolic pathways.
Research Findings
Recent investigations have focused on the compound's therapeutic potential, revealing promising results in various biological assays. Here are some key findings:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Activity | The compound exhibited a significant reduction in inflammatory markers in vitro, suggesting potential for treating inflammatory diseases. |
| Antimicrobial Testing | In vitro assays demonstrated effectiveness against several bacterial strains, indicating its potential as a novel antimicrobial agent. |
| Enzyme Interaction | Studies showed that this compound could inhibit specific enzymes involved in inflammatory processes, further supporting its therapeutic applications. |
Case Studies
-
In Vitro Study on Inflammation:
- A study conducted using human macrophage cell lines treated with this compound showed a dose-dependent decrease in TNF-alpha production, a key pro-inflammatory cytokine.
- Treatment with the compound resulted in a 40% reduction in TNF-alpha levels compared to untreated controls.
-
Antimicrobial Efficacy:
- In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli.
Applications in Research
This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Pharmaceutical Development: Exploration of derivatives for enhanced pharmacological properties.
- Biochemical Probes: Utilization in studies investigating enzyme-catalyzed reactions involving ester hydrolysis.
- Industrial Applications: Development of specialty chemicals, including plasticizers and resins.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| O1-[2-(3-Chloro-4-fluorophenyl)ethyl] O2-ethyl oxalate | Similar chloro and fluoro substitutions | Potentially similar anti-inflammatory effects |
| O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-methyl oxalate | Comparison of ethyl vs. methyl group on oxalate ester | Differences in binding affinity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
